molecular formula C12H8N4O B12544511 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 848303-96-8

2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No.: B12544511
CAS No.: 848303-96-8
M. Wt: 224.22 g/mol
InChI Key: IOBBTJULJAWAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine is a heterocyclic compound that features both pyridine and oxadiazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique electronic properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of pyridine-4-carboxylic acid hydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine is unique due to the combination of the oxadiazole and pyridine rings, which imparts distinct electronic and biological properties. This dual-ring system enhances its potential as a versatile scaffold for drug development and materials science .

Properties

CAS No.

848303-96-8

Molecular Formula

C12H8N4O

Molecular Weight

224.22 g/mol

IUPAC Name

2-pyridin-2-yl-5-pyridin-4-yl-1,3,4-oxadiazole

InChI

InChI=1S/C12H8N4O/c1-2-6-14-10(3-1)12-16-15-11(17-12)9-4-7-13-8-5-9/h1-8H

InChI Key

IOBBTJULJAWAMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(O2)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.